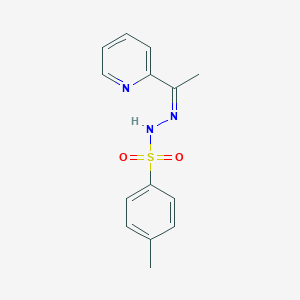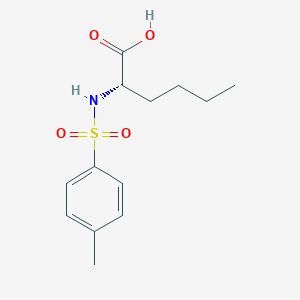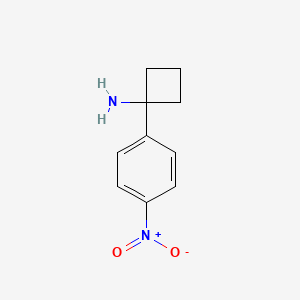
Dimethyl adipimidate monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl adipimidate monohydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is commonly used as a cross-linking reagent in biochemical and molecular biology research. The compound is known for its ability to form stable covalent bonds between molecules, making it valuable in the study of protein-protein interactions and other molecular complexes.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl adipimidate monohydrochloride can be synthesized through the reaction of adipic acid with dimethylamine in the presence of a dehydrating agent. The reaction typically involves the following steps:
Formation of Dimethyl Adipimidate: Adipic acid is reacted with dimethylamine to form dimethyl adipimidate.
Hydrochloride Formation: The dimethyl adipimidate is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dimethyl adipimidate monohydrochloride primarily undergoes substitution reactions due to the presence of reactive imidate groups. These reactions are often used to cross-link proteins and other biomolecules.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include nucleophiles such as amines and thiols.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules involved.
Major Products
The major products formed from reactions with this compound are cross-linked protein complexes. These products are used to study the structural and functional properties of proteins.
科学研究应用
Dimethyl adipimidate monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in the study of protein-protein interactions, enzyme mechanisms, and cellular structures.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biocompatible materials and the stabilization of enzymes for industrial processes.
作用机制
The mechanism of action of dimethyl adipimidate monohydrochloride involves the formation of covalent bonds between molecules. The imidate groups react with nucleophilic sites on proteins, such as amino groups, to form stable cross-links. This process helps to stabilize protein structures and allows for the study of molecular interactions.
相似化合物的比较
Similar Compounds
Dimethyl suberimidate: Another cross-linking reagent with a longer carbon chain.
Dimethyl pimelimidate: Similar in structure but with a different chain length.
Uniqueness
Dimethyl adipimidate monohydrochloride is unique due to its specific chain length and reactivity, making it particularly suitable for certain types of cross-linking applications. Its ability to form stable covalent bonds under mild conditions sets it apart from other cross-linking reagents.
属性
CAS 编号 |
1185010-68-7 |
|---|---|
分子式 |
C8H17ClN2O2 |
分子量 |
208.68 g/mol |
IUPAC 名称 |
dimethyl hexanediimidate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H |
InChI 键 |
JKNIOHXBRYZCTM-UHFFFAOYSA-N |
规范 SMILES |
COC(=N)CCCCC(=N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


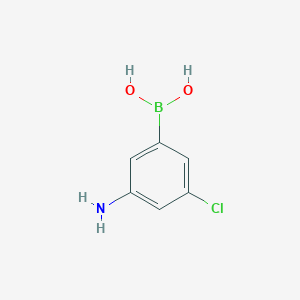

![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
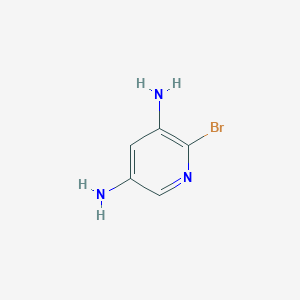
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
